N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves cascade reactions or specific chemical strategies to introduce the sulfonamide group into the molecular framework. For example, a copper/silver-mediated cascade reaction provides an efficient method for constructing 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates, highlighting a potential pathway for synthesizing similar complex molecules (Li & Liu, 2014).
Molecular Structure Analysis
Investigations into molecular structure often involve NMR spectroscopy and X-ray crystallography. For instance, the synthesis of sesamol derivatives and their structural elucidation via NMR offers insights into the configuration of complex organic molecules, providing a foundation for analyzing the molecular structure of sulfonamide-based compounds (Fukui, Nakayama, & Tanaka, 1969).
Chemical Reactions and Properties
Chemical reactions involving sulfonamides can encompass a variety of transformations, including nucleophilic substitution and oxidation reactions. For example, the substitution of sulfonamide by a hydroxyl group in benzothiazole-2-sulfonamides using hydroxylamine demonstrates the reactivity of sulfonamide groups under mild conditions (Kamps, Belle, & Mecinović, 2013).
Scientific Research Applications
Synthetic Approaches and Chemical Transformations
- Efficient construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates mediated by the CuCl2·2H2O/AgTFA system under mild conditions showcases a novel synthetic protocol for accessing a series of products via a cascade of reactions (Li & Liu, 2014).
- Synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, an analogue of the naturally occurring compound, through dehydration of a specific hydroxyisopropyl derivative, demonstrates the versatility of synthetic methods for producing structurally complex furan derivatives (Fukui, Nakayama, & Tanaka, 1969).
Environmental and Biochemical Interactions
- Metabolites formed during the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1 follow a unique pathway initiated by ipso-hydroxylation with subsequent fragmentation, highlighting the microbial strategies to eliminate sulfonamide antibiotics and their potential environmental impacts (Ricken et al., 2013).
Potential for Industrial and Medicinal Applications
- The use of 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related compounds as inhibitors for mild steel corrosion in acidic media points to applications beyond pharmacology, indicating their versatility in chemical industries (Sappani & Karthikeyan, 2014).
- A study on topically active carbonic anhydrase inhibitors showcases the development of derivatives with ocular hypotensive activity, suggesting their potential utility in glaucoma treatment (Graham et al., 1989).
Enzyme Inhibition and Pharmaceutical Potential
- Sulfonamides, including those structurally related to the compound , have been extensively studied for their inhibitory effects on various enzymes, indicating their broad pharmacological applications. This includes carbonic anhydrase inhibitors for conditions like glaucoma and potential anticancer applications by targeting specific enzyme isoforms (Carta, Scozzafava, & Supuran, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c17-12(13-2-1-7-20-13)5-6-16-23(18,19)11-3-4-14-15(10-11)22-9-8-21-14/h1-4,7,10,12,16-17H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIILDQLKWMVWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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